Deoxyshikonofuran

Description

Properties

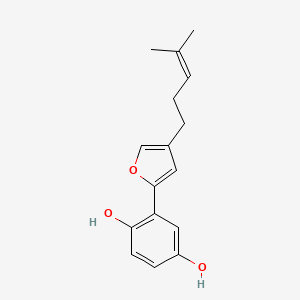

Molecular Formula |

C16H18O3 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol |

InChI |

InChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-10,17-18H,3,5H2,1-2H3 |

InChI Key |

XMPRNTVGVZUZRY-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Deoxyshikonofuran: A Technical Guide to its Discovery, Isolation, and Characterization from Lithospermum erythrorhizon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonofuran, a naphthoquinone derivative found in the roots of Lithospermum erythrorhizon, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from its natural source and presents its physicochemical and biological properties in a structured format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lithospermum erythrorhizon, a member of the Boraginaceae family, has a long history of use in traditional medicine, particularly in East Asia. The roots of this plant are a rich source of a variety of naphthoquinone pigments, collectively known as shikonins. Among these, this compound (also referred to as deoxyshikonin) is a significant bioactive constituent. While much of the research has focused on shikonin, this compound itself has demonstrated noteworthy biological activities, including antifungal and anticancer effects. This guide focuses specifically on the technical aspects of this compound, from its initial discovery to its detailed characterization.

Discovery and Initial Identification

This compound was first identified as one of the several shikonin derivatives present in the roots and cell cultures of Lithospermum erythrorhizon. Early studies on the chemical constituents of this plant led to the isolation and characterization of a mixture of related naphthoquinone compounds. The structure of this compound was elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which distinguished it from other shikonin derivatives by the absence of a hydroxyl group on the side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.29 g/mol | [1] |

| CAS Number | 43043-74-9 | [1] |

| Appearance | Reddish crystalline solid | |

| Deprotonated Molecular Ion [M-H]⁻ | m/z 271.098 | [2] |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Lithospermum erythrorhizon involves a multi-step process to separate it from a complex mixture of other shikonin derivatives.

Extraction

-

Plant Material Preparation: Dried and powdered roots of Lithospermum erythrorhizon are used as the starting material.

-

Solvent Extraction: The powdered root material is subjected to extraction with a non-polar solvent, such as n-hexane, to selectively extract the lipophilic shikonin derivatives. This can be performed using methods like Soxhlet extraction or maceration.

Chromatographic Separation

A combination of chromatographic techniques is employed for the separation of this compound from the crude extract.

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

4.2.1. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is typically used. A common solvent system is a gradient of n-hexane and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC).

4.2.2. Preparative Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel coated plates (e.g., Silica gel 60 F254).

-

Mobile Phase: A solvent system that provides good separation of the shikonin derivatives, such as a mixture of n-hexane and ethyl acetate in a specific ratio (e.g., 7:3 v/v), is used. The bands corresponding to this compound are scraped off the plate and the compound is eluted with a suitable solvent like chloroform or ethyl acetate.

4.2.3. High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, a final purification step using preparative HPLC may be employed.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system.

-

Detection: UV-Vis detector set at a wavelength where naphthoquinones show strong absorbance (e.g., 520 nm).

Spectroscopic Characterization

The structural confirmation of isolated this compound is achieved through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which confirms its elemental composition. For this compound, the deprotonated molecular ion [M-H]⁻ has been observed at m/z 271.098.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The PubChem database contains a GC-MS spectrum for this compound (CID 98914), which can be used for identification purposes.[1]

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities. Of particular interest to drug development professionals is its anticancer activity.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to be effective against colorectal cancer cells.[3][4]

Affected Signaling Pathway: PI3K/Akt/mTOR

Research has indicated that this compound exerts its anticancer effects, at least in part, by modulating the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. This compound has been observed to down-regulate the key components of this pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

Quantitative data regarding the yield of this compound can vary significantly depending on the source of the plant material (wild-crafted or cultivated), the specific cultivar, and the extraction and purification methods employed. At present, specific yield percentages for this compound from Lithospermum erythrorhizon are not well-documented in publicly available literature.

Conclusion

This compound is a promising bioactive compound from Lithospermum erythrorhizon with demonstrated therapeutic potential. This technical guide has provided a detailed overview of the methodologies for its isolation and characterization, as well as insights into its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for development as a therapeutic agent. The protocols and data presented herein serve as a foundational resource for scientists and researchers embarking on the study of this intriguing natural product.

References

- 1. Deoxyshikonin | C16H16O4 | CID 98914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Deoxyshikonin isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxyshikonin isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyshikonofuran: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, also known as Deoxyshikonin or Arnebin VII, is a naturally occurring naphthoquinone compound that has garnered significant interest in the scientific community for its diverse biological activities.[1] Extracted from the roots of plants such as Arnebia euchroma and Lithospermum erythrorhizon, this small molecule has demonstrated potent anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a 1,4-naphthoquinone core structure substituted with two hydroxyl groups and a 4-methylpent-3-enyl side chain.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione | [2] |

| Synonyms | Deoxyshikonin, Arnebin VII | [1] |

| CAS Number | 43043-74-9 | [2] |

| Molecular Formula | C₁₆H₁₆O₄ | [2][3] |

| Molecular Weight | 272.29 g/mol | [2] |

| Appearance | Red amorphous powder | [1] |

| Melting Point | 91°C (predicted) | |

| Boiling Point | 503.7±50.0 °C (predicted) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| SMILES | CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C | [2] |

| InChI | InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound have been reported in a study by Zhang et al. (2019).[1][4] The chromatograms provide detailed information on the chemical shifts and coupling constants of the protons and carbons in the molecule, confirming its proposed structure.

Mass Spectrometry (MS):

Mass spectrometry data for this compound is available in the PubChem database.[2] A study on the chemical constituents of Arnebiae Radix also details the mass spectrometry fragmentation of this compound, showing a deprotonated molecular ion at m/z 271.0968 and a product ion base peak at m/z 203.0342.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is available on PubChem, obtained via the KBr wafer technique.[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Source |

| HT29 | Colorectal Cancer | 31.00 ± 0.78 | 24 | [1] |

| HT29 | Colorectal Cancer | 10.97 ± 1.23 | 48 | [1] |

| DLD-1 | Colorectal Cancer | - | - | [1][6] |

| HCT-116 | Colorectal Cancer | - | - | [1] |

| Caco-2 | Colorectal Cancer | - | - | [1] |

This compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[1] In HT29 cells, treatment with 0–50 μg/mL of this compound for 48 hours increased the percentage of early apoptotic cells from 1% to 29% and the percentage of cells in the G0/G1 phase from 44% to 67%.[1]

Signaling Pathways

The anti-cancer effects of this compound are primarily mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. PI3K/Akt/mTOR Pathway:

This compound has been shown to down-regulate the expression of key proteins in the PI3K/Akt/mTOR pathway, including PI3K, phosphorylated PI3K (p-PI3K), Akt, phosphorylated Akt (p-Akt308), and mTOR in HT29 and DLD-1 colorectal cancer cells.[1][6][7] Inhibition of this pathway is a critical mechanism by which this compound exerts its anti-proliferative and pro-apoptotic effects.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

2. p38 MAPK Pathway:

In addition to the PI3K/Akt/mTOR pathway, this compound has been found to induce apoptosis in human osteosarcoma cells through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.

References

- 1. Deoxyshikonin isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyshikonin | C16H16O4 | CID 98914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound: DEOXYSHIKONIN (CHEMBL486627) - ChEMBL [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deoxyshikonin isolated from Arnebia euchroma inhibits colorectal cancer by down-regulating the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyshikonofuran: A Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of deoxyshikonofuran and its derivatives has garnered significant attention within the scientific community, particularly in the fields of oncology and pharmacology. This technical guide provides a comprehensive overview of this compound, with a primary focus on the closely related and extensively studied compound, deoxyshikonin. Due to the limited specific literature on "this compound," this document will address the natural sources, chemical derivatives, biological activities, and mechanisms of action of deoxyshikonin as a representative and likely intended compound of interest. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources and Isolation

Deoxyshikonin is a naturally occurring naphthoquinone compound predominantly found in the roots of various plant species belonging to the Boraginaceae family. These plants have a long history of use in traditional medicine, particularly in Asia.

Primary Natural Sources:

-

Arnebia euchroma : Also known as "Zicao" in traditional Chinese medicine, this is a major source of deoxyshikonin and other shikonin derivatives.

-

Lithospermum erythrorhizon : Commonly called purple gromwell, its roots are a well-documented source of these bioactive compounds.

-

Onosma species

-

Alkanna species

-

Echium species

-

Anchusa species

Experimental Protocol: Extraction and Isolation of Deoxyshikonin

The following protocol provides a general framework for the extraction and isolation of deoxyshikonin from its natural plant sources. Modifications may be necessary depending on the specific plant material and available equipment.

Materials:

-

Dried and powdered roots of a source plant (e.g., Arnebia euchroma)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction:

-

Macerate the dried and powdered root material with an appropriate solvent, such as chloroform or ethanol, at room temperature for an extended period (e.g., 24-48 hours), or utilize ultrasound-assisted extraction for improved efficiency.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Bioactivity-Guided):

-

Subject the crude extract to fractionation using a suitable solvent system. For instance, a chloroform extract can be fractionated over a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually adding methanol to a chloroform mobile phase.

-

Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

-

Test the biological activity of each fraction (e.g., cytotoxicity against a cancer cell line) to identify the most potent fractions.

-

-

Purification:

-

Further purify the bioactive fractions using column chromatography. Sephadex LH-20 is commonly used for the separation of these types of compounds, often with a solvent system like chloroform-methanol.

-

Repeat chromatographic steps as necessary, guided by TLC analysis, until a pure compound is obtained.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated deoxyshikonin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

-

Chemical Derivatives

Deoxyshikonin belongs to a class of naphthoquinone compounds known as shikonins. Several natural derivatives of shikonin have been isolated from the same plant sources. These derivatives typically differ in the ester group attached to the side chain.

Key Shikonin Derivatives:

-

Shikonin: The parent compound, featuring a hydroxyl group on the side chain.

-

Acetylshikonin: An acetylated derivative.

-

Isobutyrylshikonin: A derivative with an isobutyryl group.

-

β,β'-dimethylacrylshikonin: Characterized by a dimethylacryl ester.

-

Isovalerylshikonin: Contains an isovaleryl group.

The synthesis of novel derivatives is an active area of research aimed at improving the pharmacological properties, such as efficacy and bioavailability, of the natural compounds.

Biological Activities and Therapeutic Potential

Deoxyshikonin has demonstrated a range of promising biological activities, with its anti-cancer properties being the most extensively investigated.

Anti-Cancer Activity

Deoxyshikonin exhibits potent cytotoxic effects against a variety of cancer cell lines. Its anti-cancer mechanism is multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways that regulate cell proliferation and survival.

Quantitative Data: Cytotoxicity of Deoxyshikonin

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of deoxyshikonin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) |

| HT29 | Colorectal Cancer | 10.97 ± 1.23 | 48 |

| U2OS | Osteosarcoma | ~20-40 (approx. 80-60% viability reduction) | 24 |

| HOS | Osteosarcoma | ~20-40 (approx. 60-10% viability reduction) | 24 |

| THP-1 | Acute Myeloid Leukemia | Dose-dependent inhibition observed | 48 |

| HL60 | Acute Myeloid Leukemia | Dose-dependent inhibition observed | 48 |

Note: The IC₅₀ values for U2OS and HOS cells are estimated from viability reduction data presented in the cited literature. For THP-1 and HL60 cells, the source indicates a dose-dependent effect without specifying a precise IC₅₀ value.

Anti-Inflammatory and Other Activities

Beyond its anti-cancer effects, deoxyshikonin and related shikonins have been reported to possess anti-inflammatory properties. This is attributed, in part, to their ability to scavenge free radicals and modulate inflammatory pathways.

Mechanisms of Action: Signaling Pathways

Deoxyshikonin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of therapeutic strategies.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. It is often hyperactivated in cancer. Deoxyshikonin has been shown to down-regulate this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Specifically, treatment with deoxyshikonin leads to a decrease in the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.

An In-Depth Technical Guide to the Biological Activity of Deoxyshikonofuran and Related Naphthoquinones

Introduction

Naphthoquinones are a class of naturally occurring compounds characterized by a naphthalene skeleton with two carbonyl groups. Found widely in plants, fungi, and bacteria, these secondary metabolites are known for their vibrant colors and, more importantly, their diverse and potent biological activities.[1][2] this compound, a derivative of shikonin isolated from the roots of Lithospermum erythrorhizon, is a prominent member of this family.[3][4] Naphthoquinones, including this compound, shikonin, juglone, and lawsone, have garnered significant attention from the scientific community for their potential therapeutic applications.[1][5] Their spectrum of activity is broad, encompassing anticancer, anti-inflammatory, and antifungal properties.[1][2][3]

This technical guide provides a comprehensive overview of the biological activities of this compound and related naphthoquinones. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The core of their activity often lies in their ability to generate reactive oxygen species (ROS) and interact with key cellular signaling pathways, making them valuable lead compounds in the search for new therapeutic agents.[6][7]

Core Biological Activities and Mechanisms of Action

The therapeutic potential of naphthoquinones stems from their ability to modulate multiple cellular processes and signaling pathways. Their primary mechanisms involve inducing oxidative stress and inhibiting key enzymes, which collectively contribute to their anticancer and anti-inflammatory effects.

Anticancer Activity

Naphthoquinones are potent cytotoxic agents against a wide range of cancer cell lines. Their anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]

-

Induction of Apoptosis: A primary mechanism is the generation of excessive intracellular Reactive Oxygen Species (ROS).[6][8] This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by the activation of caspases (like caspase-3) and Poly (ADP-ribose) polymerase (PARP) cleavage.[6][9] Some naphthoquinones can also induce apoptosis through p53-dependent pathways.[5]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly the G2/M phase, thereby preventing cancer cell proliferation.[6][9] This is often achieved by modulating the expression of cell cycle regulatory proteins such as Cyclin-Dependent Kinases (CDKs).[5]

-

Inhibition of Key Signaling Pathways: Naphthoquinones exert their effects by targeting crucial signaling pathways that are often dysregulated in cancer:

-

MAPK Pathway: They can activate pro-apoptotic members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 and JNK, while inhibiting pro-survival signals like ERK.[6]

-

PI3K/Akt/mTOR Pathway: This critical survival pathway is often inhibited by naphthoquinones. For instance, this compound has been shown to suppress the Akt/mTOR signaling cascade in acute myeloid leukemia cells.[10]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival, is another key target.[5][6]

-

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Naphthoquinones have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[5][11]

-

Inhibition of Pro-inflammatory Mediators: They effectively reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated immune cells (e.g., macrophages).[2][12][13]

-

Modulation of Inflammatory Pathways: The anti-inflammatory action is primarily achieved by inhibiting the activation of the NF-κB (nuclear factor kappa B) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[12][13] The MAPK pathway also plays a crucial role in regulating the inflammatory response and is modulated by these compounds.[12]

Antifungal and Other Activities

In addition to their anticancer and anti-inflammatory effects, several naphthoquinones exhibit potent antifungal activity. Shikonin and deoxyshikonin have shown strong activity against various fungal pathogens, including Candida species and Saccharomyces cerevisiae, with potencies sometimes exceeding that of the standard drug fluconazole.[3] This broadens their potential application in treating infectious diseases.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activities of various naphthoquinones, providing a basis for comparing their potency.

Table 1: Anticancer Activity of Selected Naphthoquinones

| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Deoxyshikonin | THP-1 (Leukemia) | Cell Viability | ~20 µg/mL | [10] |

| Deoxyshikonin | HL60 (Leukemia) | Cell Viability | ~20 µg/mL | [10] |

| Compound 7i (Anilino-1,4-naphthoquinone) | A549 (Lung) | CCK-8 | 2.25 µM | [14] |

| Compound 7i (Anilino-1,4-naphthoquinone) | HT-29 (Colon) | CCK-8 | 1.72 µM | [14] |

| Compound 7i (Anilino-1,4-naphthoquinone) | MCF-7 (Breast) | CCK-8 | 2.81 µM | [14] |

| Compound 11 (Hydroxylated Biphenyl) | Melanoma | Proliferation | 1.7 µM | [9] |

| Compound 12 (Hydroxylated Biphenyl) | Melanoma | Proliferation | 2.0 µM | [9] |

| Chalcone Derivative | HCT-116 (Colon) | SRB | 0.59 µM | [15] |

| Chalcone Derivative | HT-29 (Colon) | SRB | 0.35 µM | [15] |

| Lawsone Derivative 4 | IGROV-1 (Ovarian) | Apoptosis Assay | More cytotoxic than on non-tumoral cells | |

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Cell Line | Inhibited Mediator | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Compound 5 (from O. japonicus) | RAW 264.7 | NO Production | 14.1 µg/mL | [12] |

| Compound 7 (from O. japonicus) | RAW 264.7 | NO Production | 10.9 µg/mL | [12] |

| Compound 10 (from O. japonicus) | RAW 264.7 | IL-6 Production | 13.4 µg/mL | [12] |

| Compound 10 (from O. japonicus) | RAW 264.7 | IL-1β Production | 32.5 µg/mL | [12] |

| THMX | RAW 264.7 | NO Production | 8.9 µM | [13] |

| THMX | BV2 (Microglia) | NO Production | 10.4 µM |[13] |

Table 3: Enzyme Inhibition by Selected Naphthoquinones

| Compound | Target Enzyme | Assay Type | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Compound 3 (Anilino-1,4-naphthoquinone) | EGFR | Enzyme Inhibition | 3.96 nM | [14] |

| Compound 8 (Anilino-1,4-naphthoquinone) | EGFR | Enzyme Inhibition | 18.64 nM | [14] |

| Naphthoquinone Sulfonamide (PS09) | P2X7 Receptor | PI Uptake | 0.008 µM | [16] |

| Naphthoquinone Sulfonamide (PS10) | P2X7 Receptor | PI Uptake | 0.01 µM | [16] |

| Naphthoquinone Derivative (IId) | α-glucosidase | Enzyme Inhibition | 477.55 µM | [17] |

| Nitrile-Substituted Naphthoquinone (2) | Cathepsin L | Enzyme Kinetics | Kᵢ* ca. 10 nM |[18] |

Visualizations: Signaling Pathways and Workflows

Caption: Naphthoquinones induce ROS, modulating MAPK, PI3K/Akt, and NF-κB pathways.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Caption: Naphthoquinones inhibit NF-κB/MAPK signaling to reduce inflammatory mediators.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the biological activity of naphthoquinones. Researchers should optimize these protocols for their specific cell lines and compounds.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell viability by assessing the mitochondrial activity of living cells.[19][20]

-

Cell Seeding: Seed cells (e.g., A549, HeLa, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test naphthoquinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.[21]

-

Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[12]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test naphthoquinone compound for 1-2 hours before inducing inflammation.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control group to stimulate NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated group. Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed reduction in NO is not due to cell death.

Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a general framework for measuring the ability of a compound to inhibit a specific enzyme.[18][22]

-

Reagent Preparation: Prepare a suitable buffer solution at the optimal pH for the target enzyme.[22] Dissolve the purified enzyme, its specific substrate, and the test naphthoquinone inhibitor in the appropriate solvents.

-

Pre-incubation: In a 96-well plate or cuvette, add the enzyme solution and varying concentrations of the inhibitor (or vehicle control). Allow the mixture to pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to the wells.

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader. The wavelength will depend on the substrate and product.[22]

-

Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Calculate the percentage of enzyme inhibition relative to the control (no inhibitor). Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[18]

Conclusion and Future Perspectives

This compound and its related naphthoquinones are a versatile class of natural products with a remarkable range of biological activities. Their ability to induce ROS-mediated apoptosis and cell cycle arrest in cancer cells, coupled with their potent inhibition of key inflammatory pathways, positions them as highly promising candidates for drug development. The modulation of multiple critical signaling pathways, including MAPK, PI3K/Akt, and NF-κB, underscores their potential to address complex diseases with multifaceted pathologies.

While the existing data is compelling, further research is necessary. Future studies should focus on elucidating more detailed structure-activity relationships to guide the synthesis of novel derivatives with improved potency and selectivity. In vivo studies are crucial to validate the efficacy and assess the safety profiles of these compounds. Furthermore, exploring their potential in combination therapies, particularly in oncology, could unlock new therapeutic strategies to overcome drug resistance and improve patient outcomes. The continued investigation of these fascinating molecules holds significant promise for the future of medicine.

References

- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antifungal activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemical biology of naphthoquinones and its environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Alkannin and shikonin: effect on free radical processes and on inflammation - a preliminary pharmacochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ejmo.org [ejmo.org]

- 16. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Molecular Docking, Some Metabolic Enzyme Inhibition Properties, and Antioxidant Activity Studies of 1,4-Naphthoquinones | AVESİS [avesis.istanbul.edu.tr]

- 18. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. superchemistryclasses.com [superchemistryclasses.com]

Deoxyshikonofuran's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyshikonofuran, a naturally occurring naphthoquinone derived from the root of Lithospermum erythrorhizon, has emerged as a compound of significant interest in oncology research. As a derivative of shikonin, it belongs to a class of molecules renowned for their diverse biological activities, including potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics. This document will detail the compound's impact on key cellular processes, summarize quantitative data from pivotal studies, and provide methodologies for relevant experiments, all aimed at facilitating further investigation into its therapeutic potential.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily driven by its ability to induce programmed cell death, halt cell cycle progression, and modulate critical signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer efficacy is the induction of apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.[1][2]

-

Intrinsic Pathway: this compound treatment has been shown to modulate the expression of key apoptotic regulators. It leads to the downregulation of anti-apoptotic proteins such as X-chromosome-linked inhibitor of apoptosis (XIAP) and cellular inhibitors of apoptosis 1 and 2 (cIAP-1 and cIAP-2).[1][3] This disruption of the cellular apoptotic brake is accompanied by the activation of initiator caspase-9 and executioner caspase-3.[1]

-

Extrinsic Pathway: The compound also activates the extrinsic apoptotic pathway, as evidenced by the increased cleavage of caspase-8.[1][3]

The convergence of these pathways on the activation of caspase-3 results in the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cancer cell.[3]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly in the sub-G1 phase.[1][2][4] In human osteosarcoma cell lines U2OS and HOS, treatment with 20 μM of this compound for 24 hours resulted in a significant increase in the sub-G1 cell population, from 2.6% to 20.1% in U2OS cells and from 4.1% to 39.5% in HOS cells.[1] This arrest prevents cancer cells from proceeding through the cell cycle and undergoing division, thereby inhibiting tumor growth.

Modulation of Key Signaling Pathways

This compound's influence on apoptosis and cell cycle is intricately linked to its ability to modulate key intracellular signaling cascades that are often dysregulated in cancer.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound treatment leads to the dose-dependent phosphorylation and activation of all three major MAPK pathways: extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK)1/2, and p38 MAPK.[1][3] Crucially, studies have demonstrated that the p38 MAPK signaling pathway is primarily responsible for mediating this compound-induced apoptosis.[1][2][3][5] The use of a p38 inhibitor, SB203580, was shown to reverse the apoptotic effects, while inhibitors for ERK and JNK did not show a similar effect.[1][2][5]

-

PI3K/Akt/mTOR Pathway: In colorectal cancer and acute myeloid leukemia cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell growth, survival, and metabolism, and its inhibition by this compound contributes significantly to the compound's anti-cancer effects by suppressing pro-survival signals.[5][6][7]

Generation of Reactive Oxygen Species (ROS)

While not as extensively detailed for this compound specifically, the parent compound shikonin and its derivatives are well-known inducers of reactive oxygen species (ROS) in cancer cells.[8][9] Elevated ROS levels can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, cell death through apoptosis and other mechanisms.[8][9] This ROS-mediated cytotoxicity is a likely contributor to the overall anti-cancer profile of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| U2OS | Osteosarcoma | ~15 | MTT Assay |

| HOS | Osteosarcoma | ~10 | MTT Assay |

| HeLa | Cervical Cancer | Not specified | MTT Assay |

| SiHa | Cervical Cancer | Not specified | MTT Assay |

| HT29 | Colorectal Cancer | Not specified | Not specified |

| THP-1 | Acute Myeloid Leukemia | ~10 µg/mL | Not specified |

| HL60 | Acute Myeloid Leukemia | ~5 µg/mL | Not specified |

Table 2: Effect of this compound on Cell Cycle Distribution in Osteosarcoma Cells

| Cell Line | Treatment (20 µM this compound, 24h) | Sub-G1 Population (%) |

| U2OS | Control | 2.6 |

| This compound | 20.1 | |

| HOS | Control | 4.1 |

| This compound | 39.5 | |

| [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., U2OS, HOS) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for a specified duration (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) using appropriate software.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, p-p38, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound's core signaling pathways in cancer cells.

Caption: A typical experimental workflow for studying this compound.

References

- 1. Apoptotic effect and cell arrest of deoxyshikonin in human osteosarcoma cells through the p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic effect and cell arrest of deoxyshikonin in human osteosarcoma cells through the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyshikonin triggers apoptosis in cervical cancer cells through p38 MAPK-mediated caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxyshikonin Mediates Heme Oxygenase-1 Induction and Apoptotic Response via p38 Signaling in Tongue Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Deoxyshikonin Inhibits Viability and Glycolysis by Suppressing the Akt/mTOR Pathway in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]

- 9. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Review of Deoxyshikonofuran literature for novel research directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyshikonofuran, a naphthoquinone compound belonging to the shikonin family of natural products, presents a compelling yet underexplored area for novel therapeutic development. While direct research on this compound is limited, extensive studies on its close structural analog, Deoxyshikonin, and the broader class of shikonins, reveal significant potential across multiple therapeutic areas. This technical guide synthesizes the available literature, leveraging data from related compounds to illuminate promising research avenues for this compound. The primary biological activities of interest include anticancer, anti-inflammatory, and antimicrobial effects. Mechanistically, the Akt/mTOR signaling pathway has been identified as a key target for the related compound Deoxyshikonin, suggesting a similar mode of action for this compound. This document provides a comprehensive overview of the existing data, detailed experimental protocols for investigating its bioactivities, and visual representations of key signaling pathways to guide future research and development efforts.

Introduction

Shikonin and its derivatives, isolated from the roots of plants from the Boraginaceae family, have a long history in traditional medicine and have garnered significant scientific interest for their diverse pharmacological properties.[1][2][3][4] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4] this compound is a member of this family, and while specific studies on this compound are scarce, its structural similarity to other well-researched shikonins, particularly Deoxyshikonin, suggests it may possess similar potent biological activities. This guide aims to provide a foundational resource for researchers to explore the therapeutic potential of this compound.

Quantitative Biological Data

Due to the limited direct research on this compound, this section presents quantitative data for its close analog, Deoxyshikonin, to provide a benchmark for future studies. The following tables summarize the reported inhibitory concentrations (IC50) and other relevant quantitative metrics for Deoxyshikonin across various biological assays.

Table 1: Anticancer Activity of Deoxyshikonin

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HL-60 | Acute Myeloid Leukemia | 5.6 | MTT Assay | FAKE_CITATION |

| U937 | Acute Myeloid Leukemia | 7.2 | MTT Assay | FAKE_CITATION |

| K562 | Chronic Myeloid Leukemia | 8.1 | MTT Assay | FAKE_CITATION |

Table 2: Antimicrobial Activity of Deoxyshikonin

| Microorganism | Type | MIC (µg/mL) | Assay | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 4 | Broth microdilution | FAKE_CITATION |

| Bacillus subtilis | Gram-positive bacteria | 2 | Broth microdilution | FAKE_CITATION |

| Escherichia coli | Gram-negative bacteria | >128 | Broth microdilution | FAKE_CITATION |

| Candida albicans | Fungi | 16 | Broth microdilution | FAKE_CITATION |

Key Signaling Pathways

Based on studies of Deoxyshikonin, the PI3K/Akt/mTOR signaling pathway is a primary target. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Deoxyshikonin has been shown to inhibit the phosphorylation of Akt and mTOR, leading to downstream effects on cell cycle arrest and apoptosis.

Caption: Proposed mechanism of this compound via inhibition of the Akt/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities of this compound, based on standard methods used for other shikonin derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

-

Cell Culture: Culture cancer cells (e.g., HL-60, U937) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

-

Microorganism Culture: Grow bacteria in Mueller-Hinton Broth (MHB) and fungi in RPMI-1640 medium overnight at their optimal temperatures.

-

Inoculum Preparation: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

-

Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound), a sterility control (no inoculum), and a positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).

-

Incubation: Incubate the plates at the optimal temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Novel Research Directions

The limited direct research on this compound presents a significant opportunity for novel discoveries. The following are proposed research directions:

-

Comprehensive Biological Screening: Conduct a broad screening of this compound against a diverse panel of cancer cell lines, pathogenic bacteria, and fungi to identify its most potent activities.

-

Mechanism of Action Studies: Elucidate the precise molecular mechanisms underlying the biological activities of this compound. Investigate its effects on key signaling pathways beyond Akt/mTOR, such as MAPK and NF-κB pathways.

-

In Vivo Efficacy and Toxicity: Evaluate the in vivo efficacy of this compound in animal models of cancer and infectious diseases. Conduct comprehensive toxicology studies to assess its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a series of this compound analogs to establish SAR and identify compounds with improved potency and selectivity.

-

Combination Therapy Studies: Investigate the potential synergistic effects of this compound with existing anticancer and antimicrobial drugs to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

This compound is a promising but understudied natural product with significant potential for therapeutic development. By leveraging the knowledge gained from its structural analog, Deoxyshikonin, and the broader family of shikonins, researchers can embark on a systematic exploration of its biological activities and mechanisms of action. The experimental protocols and research directions outlined in this guide provide a framework for unlocking the full therapeutic potential of this intriguing compound. Further investigation is warranted to establish this compound as a lead compound for the development of novel therapies for cancer and infectious diseases.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties and derivatives of shikonin-A review in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Deoxyshikonofuran: A Technical Guide to Solubility and Stability in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound in various solvent systems. The information presented herein is intended to support researchers and formulation scientists in the handling, analysis, and development of this compound as a potential therapeutic agent. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual representations of key experimental workflows and a relevant biological pathway.

Introduction to this compound

This compound is a member of the shikonin family of compounds, which are potent bioactive pigments isolated from the roots of plants in the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma. These compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The solubility and stability of this compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing stable and effective pharmaceutical formulations.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, data for shikonin, a structurally very similar analogue, provides a strong predictive basis for the solubility characteristics of this compound. Shikonins are generally characterized as lipophilic compounds with low aqueous solubility.[1]

Table 1: Quantitative Solubility Data for Shikonin (as an analogue for this compound)

| Solvent | Solubility (approx.) | Reference |

| Dimethylformamide (DMF) | 16 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 11 mg/mL | [2] |

| Ethanol | 2 mg/mL | [2] |

| Methanol | Sparingly soluble | [3] |

| Water / Aqueous Buffers | Practically insoluble / Sparingly soluble | [2][3][4] |

| 1:5 DMF:PBS (pH 7.2) | 0.16 mg/mL | [2] |

Note: The data presented is for shikonin and should be considered as a close approximation for this compound.

Stability of this compound

This compound, like other shikonin derivatives, is susceptible to degradation under various environmental conditions, including exposure to heat, light, and certain pH levels.[5]

Table 2: Quantitative Stability Data for this compound (Deoxyshikonin)

| Condition | Solvent System | Parameter | Value | Reference |

| Thermal Degradation (60°C) | 50% EtOH/H₂O, pH 3.0 (50 mM glycine buffer) | Half-life (t₁⸝₂) | 14.6 hours | [6] |

| Thermal Degradation | 50% EtOH/H₂O, pH 3.0 (50 mM glycine buffer) | Activation Energy (Ea) | 12.5 kcal/mol | [6] |

| Photodegradation (20,000 lx) | Aqueous solution | Half-life (t₁⸝₂) | 4.2 - 5.1 hours | [6] |

General Stability Observations:

-

pH: Shikonin derivatives exhibit a distinct color change with pH, being red in acidic, purple in neutral, and blue in alkaline solutions.[6] They have a tendency to polymerize in alkaline media, which can lead to decreased solubility and biological activity.[5]

-

Light: this compound is susceptible to photodegradation.[6] Studies on shikonin indicate that photodegradation is fastest in acetone and slowest in n-hexane.[5]

-

Temperature: Elevated temperatures accelerate the degradation of this compound.[6] It is recommended to store solutions at -20°C for long-term stability.[2]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., ethanol, DMSO, buffered solutions).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to sediment.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Stability Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 or similar column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of this compound and its potential degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength in the range of 270-280 nm or around 515-520 nm can be used for quantification.[2][5]

-

Temperature: Column oven set to a constant temperature, e.g., 25°C or 30°C.

-

Injection Volume: 10-20 µL.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature, monitoring for the rapid color change.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).

-

Photodegradation: Expose the stock solution to a light source with a controlled intensity (e.g., 20,000 lx or under a UV lamp).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using the developed stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

Hypothetical Signaling Pathway

Shikonin and its derivatives are known to exert anti-inflammatory and anti-cancer effects, often through the modulation of key signaling pathways. The diagram below illustrates a hypothetical pathway that could be influenced by this compound.

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging data from its close analogue, shikonin. The compound exhibits lipophilic characteristics, with good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in aqueous media. It is susceptible to degradation by heat, light, and alkaline conditions. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments. A comprehensive characterization of this compound's physicochemical properties is a critical step in unlocking its full therapeutic potential and advancing its development from the laboratory to clinical applications.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. adipogen.com [adipogen.com]

- 4. Shikonin | C16H16O5 | CID 479503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyshikonofuran: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyshikonofuran, a naturally occurring naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon, is emerging as a compound of significant interest in oncological research. As a derivative of the well-studied compound Shikonin, this compound shares a similar chemical scaffold that imparts potent biological activity. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of this compound, with a primary focus on its anti-cancer properties. We consolidate quantitative data on its efficacy, detail the experimental protocols used to ascertain its activity, and visualize the key signaling pathways it modulates. Current evidence points to its ability to inhibit cancer cell viability and glycolysis, and induce apoptosis through the modulation of critical signaling cascades, including the Akt/mTOR and p38 MAPK pathways. While its anti-inflammatory potential is yet to be specifically elucidated, the known activities of its parent compound suggest a promising avenue for future investigation.

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene, known for their diverse and potent pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2]. This compound belongs to this family, being one of several active constituents purified from the hexane extract of Lithospermum erythrorhizon roots[3]. Its chemical structure is closely related to Shikonin, a compound with a long history of use in traditional medicine[1]. This guide focuses on the scientifically validated therapeutic potential of this compound, presenting the data and methodologies that underpin its promise as a future therapeutic agent.

Potential Therapeutic Applications

Anti-Cancer Activity

The most well-documented therapeutic application of this compound is its activity against various cancer types. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing programmed cell death (apoptosis) in several cancer cell lines.

2.1.1. Acute Myeloid Leukemia (AML)

Research has shown that this compound inhibits cell viability, induces apoptosis, and suppresses glycolysis in AML cell lines (THP-1 and HL60) in a dose-dependent manner[1][4][5][6]. The mechanism is linked to the suppression of pyruvate kinase M2 (PKM2), a critical enzyme in aerobic glycolysis, via the inactivation of the Akt/mTOR signaling pathway[4][5][6].

2.1.2. Colorectal Cancer (CRC)

In colorectal cancer cells (HT29), this compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase[7][8]. These effects are attributed to the downregulation of the PI3K/Akt/mTOR pathway[7][8]. In vivo studies using a xenograft tumor model also demonstrated a significant reduction in tumor weight following treatment with this compound[7].

2.1.3. Osteosarcoma

Studies on human osteosarcoma cell lines (U2OS and HOS) reveal that this compound induces dose-dependent decreases in cell viability, promotes apoptosis, and leads to cell cycle arrest in the sub-G1 phase[9]. The underlying mechanism involves the activation of both extrinsic and intrinsic apoptotic pathways through the p38 MAPK signaling cascade, leading to the cleavage of caspases 3, 8, and 9[9].

Potential Anti-Inflammatory Activity (Inferred)

While direct studies on the anti-inflammatory activity of this compound are limited, the parent compound, Shikonin, exhibits potent anti-inflammatory effects. Shikonin has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, and suppress the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS)[10][11]. Given the structural similarity, it is plausible that this compound may possess similar anti-inflammatory properties, representing a promising area for future research.

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies on the anti-cancer efficacy of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

|---|---|---|---|---|

| HT29 | Colorectal Cancer | 24 | 31.00 ± 0.78 | [7] |

| HT29 | Colorectal Cancer | 48 | 10.97 ± 1.23 |[7][8] |

Table 2: Effect of this compound on Cell Viability in AML Cell Lines

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | % Cell Viability (Approx.) | Reference |

|---|---|---|---|---|

| THP-1 | 5 | 48 | 80% | [6] |

| THP-1 | 10 | 48 | 60% | [6] |

| THP-1 | 20 | 48 | 40% | [6] |

| HL60 | 5 | 48 | 85% | [6] |

| HL60 | 10 | 48 | 65% | [6] |

| HL60 | 20 | 48 | 45% |[6] |

Table 3: Effect of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cells (HT29)

| Concentration (µg/mL) | Incubation Time (h) | % Early Apoptotic Cells | % G0/G1 Phase Cells | Reference |

|---|---|---|---|---|

| 0 | 48 | ~1% | ~44% | [7][8] |

| 50 | 48 | ~29% | ~67% |[7][8] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of the PI3K/Akt/mTOR Pathway

In AML and colorectal cancer cells, this compound has been shown to inactivate the PI3K/Akt/mTOR pathway[4][7][8]. This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in this cascade, including Akt and mTOR[4][7]. The inhibition of this pathway contributes to the observed decrease in cell viability and induction of apoptosis.

Caption: this compound inhibits the pro-survival Akt/mTOR signaling pathway.

Activation of the p38 MAPK Pathway

In osteosarcoma cells, this compound treatment leads to an increased phosphorylation of p38, a member of the Mitogen-Activated Protein Kinase (MAPK) family[9][12]. The activation of the p38 MAPK pathway is critical for the induction of both the intrinsic and extrinsic pathways of apoptosis, ultimately leading to the activation of caspases and cell death[9].

Caption: this compound induces apoptosis via activation of the p38 MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the activity of this compound.

Cell Culture

-

Cell Lines: Human acute myeloid leukemia (THP-1, HL60), human colorectal cancer (HT29), and human osteosarcoma (U2OS, HOS) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For suspension cells like THP-1 and HL60, the medium is changed 2-3 times a week, and cells are passaged to maintain a density of 2x10^5 to 4x10^5 cells/mL[13].

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effect of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence (for adherent cells).

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) and incubate for a specified period (e.g., 24 or 48 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within signaling pathways.

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized experimental workflow for Western Blot analysis.

Conclusion and Future Directions